Pam3-Cys-OH

TLR2/1 Agonist TLR2/6 Agonist Receptor Specificity

Pam3-Cys-OH (N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine), a synthetic triacylated lipoamino acid, is a well-defined ligand for Toll-like receptor 2 (TLR2) that acts in concert with TLR1 as a heterodimer. This molecular architecture, featuring three palmitoyl chains linked to a cysteine backbone, mimics the N-terminus of bacterial lipoproteins and is a critical tool for investigating innate immune signaling pathways and for constructing defined immunogenic conjugates.

Molecular Formula C54H103NO7S
Molecular Weight 910.5 g/mol
CAS No. 87420-41-5
Cat. No. B554721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePam3-Cys-OH
CAS87420-41-5
SynonymsPam3-Cys-OH; Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine; 70512-46-8; 87420-41-5; Pam3Cys-OH; Palmitoyl-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH; AC1L37CN; SCHEMBL483613; 2,3-Bis(palmitoyloxy)-2-propyl-1-palmitoylcysteine; N-Palmitoyl-2,3-bis(palmitoyloxy)-2-propylcysteine; 670820_ALDRICH; C54H103NO7S; CTK8G2255; 7614AH; DA-04053; LP018825; N-|A-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine; (2R)-2-Palmitoylamino-3-[[2,3-bis(palmitoyloxy)propyl]thio]propionicacid; L-Cysteine,S-(2,3-bis((1-oxohexadecyl)oxy)propyl)-N-(1-oxohexadecyl)-; N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine; (2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoicacid; (2R)-3-{[2,3-BIS(HEXADECANOYLOXY)PROPYL]SULFANYL}-2-HEXADECANAMIDOPROPANOICACID
Molecular FormulaC54H103NO7S
Molecular Weight910.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C54H103NO7S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-51(56)55-50(54(59)60)48-63-47-49(62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)46-61-52(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h49-50H,4-48H2,1-3H3,(H,55,56)(H,59,60)/t49?,50-/m0/s1
InChIKeyPZFZLRNAOHUQPH-GOOVXGPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Pam3-Cys-OH (CAS 87420-41-5) Procurement Guide: TLR2/1 Agonist for Immunology and Vaccine Development Research


Pam3-Cys-OH (N-α-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine), a synthetic triacylated lipoamino acid, is a well-defined ligand for Toll-like receptor 2 (TLR2) that acts in concert with TLR1 as a heterodimer [1]. This molecular architecture, featuring three palmitoyl chains linked to a cysteine backbone, mimics the N-terminus of bacterial lipoproteins and is a critical tool for investigating innate immune signaling pathways and for constructing defined immunogenic conjugates . Its role as a specific TLR2/1 agonist distinguishes it from diacylated (TLR2/6) and other TLR ligands, making it a foundational component in research for vaccine adjuvants, immunotherapy development, and the study of host-pathogen interactions.

Why Pam3-Cys-OH is Not Interchangeable with Other TLR2 Ligands or Peptide Conjugates


Substituting Pam3-Cys-OH with other TLR2 agonists, such as Pam2Cys, MALP-2, or the common derivative Pam3CSK4, introduces substantial and quantifiable variability in experimental outcomes. These compounds engage distinct TLR heterodimers (TLR2/1 vs. TLR2/6) and exhibit vastly different physical properties. For example, Pam2Cys specifically triggers TLR2/6 signaling and promotes a more vigorous inflammatory response in certain in vivo models [1], while Pam3CSK4, despite sharing the same lipid moiety, self-assembles into worm-like micelles rather than vesicles, which can alter its presentation and bioactivity [2]. Such differences in receptor specificity, in vivo potency, and supramolecular structure preclude simple interchange and underscore the need for a well-characterized, defined reagent like Pam3-Cys-OH to ensure experimental consistency and interpretable data.

Quantitative Evidence Guide: Verifiable Differentiation of Pam3-Cys-OH from Key Comparators


Divergent TLR Heterodimer Specificity: Pam3-Cys-OH Engages TLR2/1, Not TLR2/6

Pam3-Cys-OH, as a triacylated lipopeptide, is a specific ligand for the TLR2/1 heterodimer. This is in contrast to the diacylated lipopeptide Pam2Cys, which selectively activates the TLR2/6 heterodimer [1]. This differential receptor usage leads to distinct downstream signaling pathways and biological outcomes. A study in a preterm birth model showed that Pam2Cys challenge induced significantly higher expression of IL-6 and IFN-β both in vivo and in vitro compared to Pam3-Cys-OH, and uniquely led to preterm birth, an effect not replicated by Pam3-Cys-OH [1].

TLR2/1 Agonist TLR2/6 Agonist Receptor Specificity Innate Immunity

Superior In Vivo CD8+ T Cell Priming: Pam3-Cys-OH Conjugates vs. Free Peptide and PAM1

A direct comparison of synthetic peptides derivatized with zero, one (PAM1), or three (PAM3Cys) palmitic acids demonstrated the unique capacity of the Pam3-Cys moiety to prime virus-specific CD8+ cytotoxic T lymphocytes (CTLs) in vivo. Neither the free peptide nor the PAM1 derivative was able to prime for high-affinity CD8+ CTL induction, whether delivered with or without liposome encapsulation. In contrast, the PAM3Cys derivative was able to prime for low levels of high-affinity virus-specific CD8+ CTLs even without liposome encapsulation, and this efficiency was enhanced following liposomal delivery [1].

CD8+ CTL Vaccine Adjuvant Lipopeptide In Vivo Priming

Distinct Gene Induction Profile in Pulmonary Tissue: Pam3-Cys-OH vs. MALP-2

In a comparative study using isolated perfused mouse lungs, the gene induction profile of Pam3-Cys-OH was directly compared to that of the TLR2/6 agonist MALP-2. At the tested concentrations (Pam3-Cys-OH at 160 ng/mL; MALP-2 at 25 ng/mL), MALP-2 was more potent than Pam3-Cys-OH in inducing the expression of Slpi, Cxcl10 (IP-10), and Parg. Furthermore, a remarkable and strong induction of the Tenascin C (Tnc) gene was observed exclusively with MALP-2 and was not seen with Pam3-Cys-OH or the TLR4 agonist LPS [1].

Gene Expression Pulmonary Inflammation TLR2 Agonist MALP-2

Defined Supramolecular Assembly: Pam3-Cys-OH Forms Unilamellar Vesicles, Unlike Pam3CSK4 Micelles

The physical behavior of Pam3-Cys-OH in aqueous solution is fundamentally different from that of the commonly used derivative Pam3CSK4. A detailed biophysical comparison using SAXS, cryo-TEM, and confocal microscopy revealed that Pam3-Cys-OH self-assembles into unilamellar vesicles above its critical aggregation concentration. In contrast, Pam3CSK4 forms predominantly worm-like micelles [1]. This difference in supramolecular structure is critical, as it can influence the compound's presentation to cells, its biodistribution, and its overall bioactivity, despite sharing the same lipid anchor.

Self-Assembly Nanostructure Lipopeptide Formulation

High Chemical Purity for Reproducible Synthesis and Assay Development

Commercial preparations of Pam3-Cys-OH are available with a high degree of chemical purity, which is essential for reproducible experimental results, particularly in sensitive biological assays and in its primary application as a building block for solid-phase peptide synthesis. Vendor specifications from reputable suppliers, such as MedChemExpress via Fisher Scientific, list the purity of Pam3-Cys-OH at 99.9% . Other major suppliers, including Sigma-Aldrich, certify a purity of ≥98.0% as determined by Thin-Layer Chromatography (TLC) . This high level of purity minimizes the risk of confounding results from contaminants that may possess off-target biological activity.

Chemical Purity Quality Control Peptide Synthesis Assay Development

Stability and Storage Specifications: Powder vs. Solution

Pam3-Cys-OH demonstrates specific stability and solubility profiles that are critical for planning experiments and ensuring reagent integrity. The compound is typically supplied as a white to off-white powder. Vendor-provided storage conditions recommend long-term storage of the powder at -20°C for up to 3 years, with short-term stability at 4°C for up to 2 years . In solution, the stability window is significantly reduced. For in vitro applications, Pam3-Cys-OH is soluble in DMSO at approximately 2 mg/mL, though this often requires ultrasonication and warming (e.g., to 60°C) to achieve full dissolution . Stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month to maintain integrity .

Stability Storage Handling Solubility

Optimal Research and Industrial Applications for Pam3-Cys-OH Based on Evidence


Synthesis of Defined Immunogenic Conjugates and Vaccine Candidates

As a building block for solid-phase peptide synthesis, high-purity (≥98.0%) Pam3-Cys-OH is optimal for creating well-defined immunogenic conjugates [1]. Its use is supported by evidence that peptides derivatized with the Pam3Cys moiety, unlike those with PAM1 or no acylation, can prime for high-affinity virus-specific CD8+ CTL induction in vivo [2]. This makes it a critical component for designing vaccine candidates where a targeted cellular immune response is desired.

Investigating TLR2/1-Specific Signaling Pathways in Immunology Research

Pam3-Cys-OH is the reagent of choice for experiments requiring specific activation of the TLR2/1 heterodimer. Direct comparative studies show it does not engage TLR2/6 like Pam2Cys [1] and induces a different gene expression profile compared to the TLR2/6 agonist MALP-2, as evidenced by its inability to induce Tenascin C (Tnc) in lung tissue [3]. This specificity allows researchers to delineate the distinct roles of TLR2/1 versus TLR2/6 pathways in innate immune responses and inflammatory diseases.

Biophysical Studies of Lipopeptide Self-Assembly and Formulation Science

Due to its well-characterized self-assembly into unilamellar vesicles, Pam3-Cys-OH serves as a model compound for studying the supramolecular behavior of lipidated amino acids [1]. Its distinct nanostructure, which differs from the worm-like micelles formed by the common derivative Pam3CSK4, makes it a valuable tool for investigating the relationship between molecular structure, self-assembly, and bioactivity. This knowledge is directly applicable to the rational design of novel adjuvants and drug delivery systems.

Standardized Reagent for Reproducible Cell-Based and Biochemical Assays

For routine laboratory use, the commercial availability of Pam3-Cys-OH with verified purity (99.9% from certain suppliers) ensures high reproducibility across experiments and between different research groups [1]. The defined stability and solubility parameters provided by vendors [2] allow for proper planning and execution of cell stimulation assays, ELISAs, and other immunology protocols, reducing experimental variability caused by reagent degradation or improper handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pam3-Cys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.